molecular formula C20H24N2O6S B5243340 ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate

ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate

Cat. No.: B5243340
M. Wt: 420.5 g/mol
InChI Key: DTULCRCPDFKMDU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure of this compound suggests it could be involved in a range of chemical reactions, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate typically involves multiple steps:

    Formation of the Ethoxyphenylamine Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride derivative to form the ethoxyphenylamine intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-nitrophenylamine under specific conditions to form the desired sulfonamide linkage.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetoacetate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s sulfonamide group suggests potential biological activity. It could be explored for its antibacterial, antifungal, or anti-inflammatory properties, similar to other sulfonamide-containing compounds.

Medicine

In medicine, this compound might be investigated for its potential as a drug candidate. Its structure indicates it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, this compound could be used in the production of dyes, pigments, or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action for ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate would depend on its specific application. In a biological context, it might inhibit enzymes or interact with receptors due to its sulfonamide group, which is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Ethyl 4-aminobenzoate: Shares the ethyl ester and amino groups but lacks the sulfonamide linkage.

    4-Ethoxybenzenesulfonamide: Contains the ethoxy and sulfonamide groups but lacks the complex structure of the target compound.

Uniqueness

Ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 4-[4-[(4-ethoxyphenyl)sulfamoyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-3-27-17-9-5-16(6-10-17)22-29(25,26)18-11-7-15(8-12-18)21-19(23)13-14-20(24)28-4-2/h5-12,22H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULCRCPDFKMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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